N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
CAS No.: 313275-30-8
Cat. No.: VC6473485
Molecular Formula: C12H13ClN2OS
Molecular Weight: 268.76
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 313275-30-8 |
---|---|
Molecular Formula | C12H13ClN2OS |
Molecular Weight | 268.76 |
IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide |
Standard InChI | InChI=1S/C12H13ClN2OS/c1-12(2,3)10(16)15-11-14-8-5-4-7(13)6-9(8)17-11/h4-6H,1-3H3,(H,14,15,16) |
Standard InChI Key | YEKYPNVFFZQMIV-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
N-(6-Chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide consists of a benzothiazole core substituted with a chlorine atom at the 6-position and a 2,2-dimethylpropanamide group at the 2-position. The benzothiazole system comprises a benzene ring fused to a thiazole moiety, conferring aromatic stability and electronic diversity . The 2,2-dimethylpropanamide side chain introduces steric bulk, which may influence solubility and reactivity compared to simpler acetamide analogs .
Table 1: Comparative Molecular Descriptors of Benzothiazole Amides
*Calculated using PubChem’s molecular weight algorithm .
Spectroscopic and Computational Data
While experimental spectroscopic data (e.g., NMR, IR) for the target compound is unavailable, computational tools predict key features:
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¹H NMR: Aromatic protons adjacent to the chlorine substituent (δ 7.2–7.8 ppm), methyl groups on the propanamide (δ 1.2–1.4 ppm), and amide NH (δ 8.1–8.3 ppm) .
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IR: Stretching vibrations for C=O (∼1650 cm⁻¹), N–H (∼3300 cm⁻¹), and C–S (∼690 cm⁻¹) .
The InChIKey for the compound can be generated using IUPAC nomenclature rules, facilitating database searches :
InChIKey=XXXXX-XXXXX-XXXXX
Synthetic Pathways and Methodologies
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
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Nucleophilic Acyl Substitution: Reacting 6-chloro-1,3-benzothiazol-2-amine with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) .
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Condensation Reactions: Utilizing a substituted benzothiazole intermediate with pre-installed leaving groups (e.g., chloride) for amide coupling .
Experimental Protocols
A validated method from analogous systems involves:
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Synthesis of 6-Chloro-1,3-benzothiazol-2-amine:
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Amide Formation:
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Purification:
Table 2: Reaction Yield Comparison for Benzothiazole Amides
†Theoretical values based on analogous reactions .
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s solubility is influenced by its hydrophobic 2,2-dimethylpropanamide group:
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Aqueous Solubility: Estimated ≤0.1 mg/mL (25°C) via LogP calculations .
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LogP (Octanol/Water): Predicted 3.2 ± 0.3 using ChemAxon software, indicating high lipophilicity .
Thermal Stability
Differential scanning calorimetry (DSC) of similar benzothiazoles shows decomposition temperatures (Td) >200°C . The target compound likely exhibits comparable stability, with a melting point estimated at 180–190°C .
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